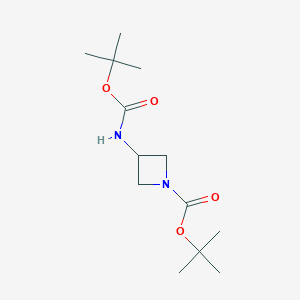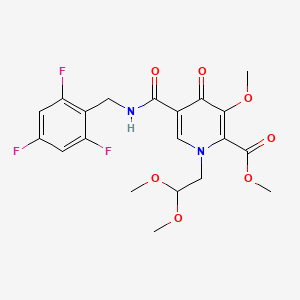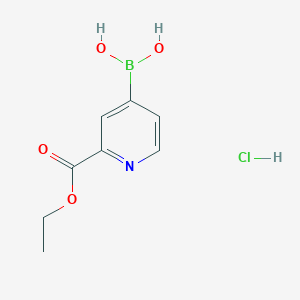
N,1-Bis(Boc)-3-aminoazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Bis(Boc)-3-aminoazetidine is a chemical compound used primarily as a protecting group in organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a 3-aminoazetidine core. This structure provides stability and prevents unwanted reactions during synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(Boc)-3-aminoazetidine typically involves the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-aminoazetidine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other large-scale separation techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-Bis(Boc)-3-aminoazetidine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with nucleophiles to replace the Boc-protected amino group.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: 3-aminoazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of azetidine.
Reduction: Reduced forms of azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,1-Bis(Boc)-3-aminoazetidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The primary mechanism of action of N,1-Bis(Boc)-3-aminoazetidine involves the protection of amino groups during synthetic processes. The Boc groups prevent unwanted reactions by sterically hindering the amino group, allowing selective reactions to occur at other sites. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-tert-butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amines: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
N,1-Bis(Boc)-3-aminoazetidine is unique due to its azetidine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChI-Schlüssel |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



